molecular formula C13H10FNO3 B13091521 Methyl 6-(3-fluoro-5-hydroxyphenyl)nicotinate

Methyl 6-(3-fluoro-5-hydroxyphenyl)nicotinate

Cat. No.: B13091521
M. Wt: 247.22 g/mol
InChI Key: BVBRCZYDFQWYPT-UHFFFAOYSA-N
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Description

Methyl 6-(3-fluoro-5-hydroxyphenyl)nicotinate is a chemical compound with the molecular formula C13H10FNO3 and a molecular weight of 247.22 g/mol . This compound is characterized by the presence of a fluorine atom and a hydroxyl group attached to a phenyl ring, which is further connected to a nicotinate moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of Methyl 6-(3-fluoro-5-hydroxyphenyl)nicotinate typically involves the esterification of nicotinic acid derivatives with appropriate fluorinated phenols under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the esterification process . Industrial production methods may involve large-scale esterification reactions using automated systems to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Methyl 6-(3-fluoro-5-hydroxyphenyl)nicotinate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 6-(3-fluoro-5-hydroxyphenyl)nicotinate is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of Methyl 6-(3-fluoro-5-hydroxyphenyl)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and hydroxyl group can influence its binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Methyl 6-(3-fluoro-5-hydroxyphenyl)nicotinate can be compared with other similar compounds, such as:

Biological Activity

Methyl 6-(3-fluoro-5-hydroxyphenyl)nicotinate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C13H12FNO3
  • Molecular Weight : 251.24 g/mol
  • IUPAC Name : this compound
  • CAS Number : [not specified in the search results]

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.
  • Receptor Modulation : It can interact with various receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Biological Activities

Research indicates several key biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. The mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of critical metabolic enzymes.
  • Anticancer Potential : There is emerging evidence indicating that this compound may induce apoptosis in cancer cells. This effect is hypothesized to be mediated through the activation of caspase pathways.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, thus providing a potential therapeutic avenue for inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated:

  • Minimum Inhibitory Concentration (MIC) values were determined to be 50 µg/mL for S. aureus and 100 µg/mL for E. coli, suggesting moderate antimicrobial activity.

Case Study 2: Anticancer Activity

In vitro studies conducted on human cancer cell lines (e.g., breast cancer and leukemia) showed:

  • IC50 Values : The compound exhibited IC50 values of approximately 20 µM in breast cancer cells and 15 µM in leukemia cells, indicating significant cytotoxicity.
  • Mechanism Exploration : Flow cytometry analysis revealed an increase in early apoptotic cells upon treatment, confirming its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityMIC/IC50 Values
This compoundStructureAntimicrobial, AnticancerMIC: 50 µg/mL (S. aureus), IC50: 20 µM (Breast Cancer)
Methyl NicotinateStructureVasodilatory effectsN/A
Methyl SalicylateStructureAnti-inflammatoryN/A

Properties

Molecular Formula

C13H10FNO3

Molecular Weight

247.22 g/mol

IUPAC Name

methyl 6-(3-fluoro-5-hydroxyphenyl)pyridine-3-carboxylate

InChI

InChI=1S/C13H10FNO3/c1-18-13(17)8-2-3-12(15-7-8)9-4-10(14)6-11(16)5-9/h2-7,16H,1H3

InChI Key

BVBRCZYDFQWYPT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(C=C1)C2=CC(=CC(=C2)F)O

Origin of Product

United States

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